molecular formula C12H16O B13160590 (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol

Cat. No.: B13160590
M. Wt: 176.25 g/mol
InChI Key: ZFZTXFNRJMEICO-UHFFFAOYSA-N
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Description

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound with the molecular formula C12H16O It is a derivative of indene, featuring a hydroxyl group attached to the fifth carbon of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2-dimethyl-2,3-dihydro-1H-indene.

    Hydroxylation: The key step involves the hydroxylation of the indene derivative to introduce the hydroxyl group at the fifth carbon position. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and choice of solvent, are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2,2-dimethyl-2,3-dihydro-1H-inden-5-one.

    Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine
  • 2,2-dimethyl-2,3-dihydro-1H-inden-5-one
  • 2,3-dihydro-1H-inden-5-ylmethanol

Uniqueness

(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of the hydroxyl group at the fifth carbon position, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dihydroinden-5-yl)methanol

InChI

InChI=1S/C12H16O/c1-12(2)6-10-4-3-9(8-13)5-11(10)7-12/h3-5,13H,6-8H2,1-2H3

InChI Key

ZFZTXFNRJMEICO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)CO)C

Origin of Product

United States

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